3-(3-Fluorobenzyl)pyrrolidine hydrochloride

Beschreibung

Chemical Identity and Nomenclature

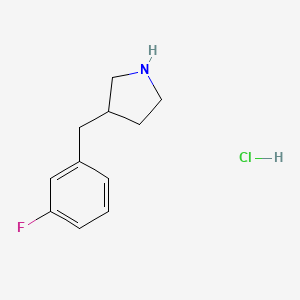

3-(3-Fluorobenzyl)pyrrolidine hydrochloride (CAS: 1203682-96-5) is a fluorinated pyrrolidine derivative with the molecular formula C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol . Its IUPAC name, 3-[(3-fluorophenyl)methyl]pyrrolidine hydrochloride , reflects its structural features: a pyrrolidine ring substituted at the 3-position with a 3-fluorobenzyl group, paired with a hydrochloride counterion. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| InChI Key | VFMOWYWEDALCKA-UHFFFAOYSA-N | |

| SMILES | C1CNCC1CC2=CC(=CC=C2)F.Cl | |

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in polar solvents |

The compound’s X-ray crystallography data remains unpublished, but its structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Historical Context and Discovery

The synthesis of this compound emerged from advancements in fluorinated heterocyclic chemistry during the early 21st century. Fluorine incorporation into pyrrolidine scaffolds gained traction due to its ability to modulate pharmacokinetic properties. Early synthetic routes involved iodocyclization of allylic fluorides , as demonstrated by Gouverneur et al. (2012), who achieved diastereomeric ratios >10:1 for similar fluoropyrrolidines.

Patents from 2009–2013, such as WO2010069793A1 and JP6499076B2, highlight its role as an intermediate in protein tyrosine kinase modulators and anticonvulsants. For example, JP6499076B2 (2013) describes its use in synthesizing N-(3-fluorobenzyl) acetamide derivatives with antimetastatic properties.

Significance in Organic and Medicinal Chemistry

The compound’s significance stems from two key features:

- Pyrrolidine Scaffold : The saturated five-membered ring enhances 3D structural diversity, enabling interactions with enantioselective biological targets.

- Fluorobenzyl Substituent : The electron-withdrawing fluorine atom improves metabolic stability and binding affinity to hydrophobic enzyme pockets.

Table 1: Applications in Drug Discovery

For instance, Li et al. (2021) synthesized fluorinated pyrrolidines as CXCR4 antagonists , where the 3-fluorobenzyl group improved binding affinity (IC₅₀ = 79 nM). Similarly, its structural analogs show promise in treating central nervous system disorders due to enhanced blood-brain barrier permeability.

In organic synthesis, the compound serves as a precursor for chiral catalysts and multicomponent reactions . For example, Shyamsivappan et al. (2021) utilized fluoropyrrolidines in 1,3-dipolar cycloadditions to create spiro-indenoquinoxaline derivatives with anticancer activity.

This compound exemplifies the strategic integration of fluorine into heterocycles to optimize drug-like properties, cementing its role in modern medicinal chemistry.

Eigenschaften

IUPAC Name |

3-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMOWYWEDALCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Pyrrolidine with 3-Fluorobenzyl Halides

One common method involves the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a 3-fluorobenzyl halide (commonly chloride or bromide). The general reaction conditions include:

- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane.

- Base: Sometimes a mild base like triethylamine is added to scavenge hydrogen halide.

- Temperature: Typically room temperature to mild heating (25–60 °C).

- Reaction time: Several hours to overnight.

This method yields 3-(3-fluorobenzyl)pyrrolidine as a free base, which is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Amide Coupling Followed by Reduction

Another synthetic approach, inspired by related pyrrolidine derivatives, involves:

- Coupling of 3-fluorobenzoic acid derivatives with pyrrolidine to form amides using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and triethylamine.

- Subsequent reduction of the amide to the corresponding amine, often using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Conversion of the amine to the hydrochloride salt.

This method provides a route to functionalized pyrrolidines with high purity and is adaptable to various substituted benzyl groups.

Reductive Amination

Reductive amination is a versatile method for synthesizing substituted pyrrolidines:

- Reacting pyrrolidine with 3-fluorobenzaldehyde under reductive amination conditions.

- Use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Typically dichloromethane or methanol.

- The reaction proceeds under mild conditions to yield the secondary amine.

- Subsequent acidification with HCl to form the hydrochloride salt.

This approach is efficient for introducing the fluorobenzyl group directly onto the nitrogen of pyrrolidine.

Research Findings and Process Optimization

Purity and Yield Considerations

- High-performance liquid chromatography (HPLC) is used to monitor the purity of intermediates and final products, especially to detect by-products such as hydroxypyrrolidinones or other lactams.

- The overall yield of multi-step syntheses ranges from moderate to high (approximately 40–60% over several steps), depending on reaction conditions and purification methods.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation with 3-fluorobenzyl halide | Pyrrolidine, 3-fluorobenzyl chloride/bromide, polar aprotic solvent, base | Straightforward, direct substitution | Possible side reactions, requires pure halide | 50–70 |

| Amide coupling + reduction | 3-Fluorobenzoic acid, EDCI, triethylamine, Pd/C hydrogenation | High purity, adaptable to analogues | Multi-step, requires catalyst and hydrogen | 40–60 |

| Reductive amination | Pyrrolidine, 3-fluorobenzaldehyde, sodium triacetoxyborohydride | Mild conditions, direct N-substitution | Sensitive to aldehyde purity, possible over-reduction | 55–75 |

Representative Research Examples

- In a study on pyrrolidine derivatives, amide coupling using EDCI and triethylamine in dichloromethane followed by catalytic hydrogenation yielded substituted pyrrolidines with high purity confirmed by NMR and mass spectrometry.

- Reductive amination protocols have been optimized to selectively produce N-benzylpyrrolidines, including fluorinated analogs, with yields up to 75% and clean conversion to hydrochloride salts upon acid treatment.

- Alkylation methods have been reported in patent literature for related pyrrolidin-3-ol derivatives, emphasizing the importance of controlling reaction temperature and stoichiometry to minimize by-products and maximize optical purity.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structural integrity of the fluorobenzyl substituent and pyrrolidine ring.

- Mass spectrometry provides molecular weight confirmation and distinguishes positional isomers.

- Infrared spectroscopy and chromatographic techniques (GC, HPLC) are employed for purity assessment and isomer differentiation.

Analyse Chemischer Reaktionen

3-(3-Fluorobenzyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorobenzyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Substituted Fluorobenzyl Proline Derivatives

- 2-(3-Fluorobenzyl)-L-proline hydrochloride (CAS: 1217605-68-9): Structure: Features a carboxylic acid group at the pyrrolidine-2-position and a 3-fluorobenzyl substituent. Molecular Weight: 259.70 g/mol, higher than the target compound due to the carboxylic acid moiety.

trans-4-(3-Fluorobenzyl)-L-proline hydrochloride (CAS: 1373512-33-4):

Fluorinated Pyrrolidine and Azetidine Derivatives

- 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4): Structure: A four-membered azetidine ring with a fluorine substituent.

- 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6): Structure: Contains two fluorine atoms at the 3-position of pyrrolidine.

Aromatic Substituted Pyrrolidine Hydrochlorides

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (CAS: N/A): Structure: A trifluoromethylphenoxy group replaces the fluorobenzyl substituent. Molecular Weight: 267.68 g/mol, higher due to the trifluoromethyl group. Key Difference: The phenoxy group introduces steric bulk and enhanced lipophilicity, influencing membrane permeability .

3-(Cyclopropylmethyl)pyrrolidine hydrochloride (CAS: 1707604-64-5):

Physicochemical and Functional Comparisons

Biologische Aktivität

3-(3-Fluorobenzyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C11H15ClFN

- CAS Number : 1203682-96-5

- Structure : The compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl moiety enhances binding affinity, influencing several biochemical pathways:

- Receptor Interaction : The compound has shown potential as a ligand for various receptors, including those involved in neurotransmission.

- Enzyme Inhibition : It may inhibit specific enzymes linked to disease pathways, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It shows promise in modulating mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuropharmacological | Modulates serotonin and dopamine systems |

| Antimicrobial | Potential antibacterial and antifungal effects |

| Enzyme Inhibition | May inhibit specific enzymes related to diseases |

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting potential as an anxiolytic agent.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in similar compounds suggest moderate absorption and bioavailability when administered orally. Further studies are necessary to elucidate its metabolic pathways and elimination routes.

Future Directions

Given the promising biological activities observed, further research is warranted to:

- Explore the full spectrum of biological effects through comprehensive pharmacological studies.

- Investigate the compound's safety profile and potential side effects in clinical settings.

- Develop derivatives with enhanced potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-(3-fluorobenzyl)pyrrolidine hydrochloride in pharmacological studies?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on the fluorobenzyl and pyrrolidine moieties. High-performance liquid chromatography–mass spectrometry (HPLC-MS) is recommended for purity assessment, with a sample solution concentration of 10 mM (as per analytical standards) . For behavioral studies, validate compound identity using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups. Chromatographic conditions (e.g., 5 µL injection volume, UV detection at 254 nm) from related pyrrolidine derivatives can be adapted .

Q. How should researchers design experiments to assess the compound’s safety and handling in laboratory settings?

- Methodological Answer : Follow protocols for arylcyclohexylamine analogs, including:

- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Storage in sealed containers at controlled room temperature (20–25°C) to prevent degradation.

- Waste disposal via certified hazardous waste contractors, as outlined for structurally similar compounds like 3-(3-chlorophenyl)pyrazole derivatives .

Q. What statistical approaches are optimal for optimizing synthesis yields of this compound?

- Methodological Answer : Apply factorial design of experiments (DoE) to evaluate variables (e.g., reaction temperature, solvent polarity). Use response surface methodology (RSM) to model interactions between parameters, reducing trial-and-error iterations. Reference studies on pyrrolidine synthesis highlight the efficacy of central composite designs for reaction optimization .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel analogs with improved receptor binding affinity?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict electronic properties and steric interactions at NMDA or sigma-1 receptors. ICReDD’s integrated computational-experimental framework enables reaction path searches and binding site modeling, validated by in vivo discriminative stimulus assays (as seen in PCP derivative studies) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Conduct parallel assays:

- In vitro : Radioligand binding assays (e.g., [³H]MK-801 for NMDA receptor affinity).

- In vivo : Behavioral paradigms (e.g., locomotor activity tests in rodents).

- Analyze discrepancies using pharmacokinetic modeling (e.g., blood-brain barrier permeability assays) to reconcile differences in efficacy .

Q. How can researchers profile metabolites of this compound in cross-species models?

- Methodological Answer : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI) for metabolite identification. Compare metabolic pathways in rodents vs. human hepatocyte cultures, referencing protocols for structurally related arylcyclohexylamines. Include stable isotope labeling (e.g., deuterated analogs) to track biotransformation pathways .

Q. What experimental designs address conflicting data on the compound’s toxicokinetics across different biological models?

- Methodological Answer : Implement a tiered approach:

- Tier 1 : Acute toxicity screening in Caenorhabditis elegans or zebrafish embryos.

- Tier 2 : Subchronic dosing in rodents with plasma pharmacokinetic (PK) profiling.

- Tier 3 : Cross-species extrapolation using physiologically based pharmacokinetic (PBPK) modeling, informed by cytochrome P450 inhibition assays .

Q. How do structural modifications to the fluorobenzyl group impact structure-activity relationships (SAR) in receptor binding studies?

- Methodological Answer : Synthesize analogs with varying halogen substituents (e.g., chloro, bromo) or positional isomers (e.g., 2-fluoro vs. 4-fluoro). Assess SAR using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.